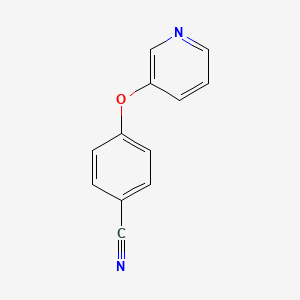

4-(Pyridin-3-yloxy)benzonitrile

Vue d'ensemble

Description

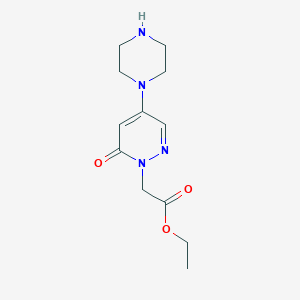

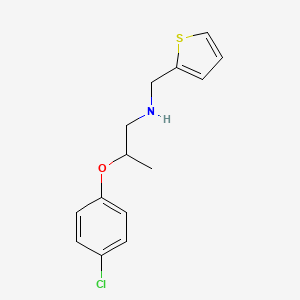

“4-(Pyridin-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is also known by other synonyms such as “4-(3-Pyridyloxy)Benzonitrile” and "4-(3-Pyridinyloxy)benzonitrile" . The compound is available in powder form .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-3-yloxy)benzonitrile” is1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H . This indicates the presence of a chlorine atom in the structure, suggesting that the compound may exist as a hydrochloride salt . Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, including ring cleavage reactions .Physical And Chemical Properties Analysis

“4-(Pyridin-3-yloxy)benzonitrile” has a molecular weight of 232.67 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique

Pharmaceuticals: Anticonvulsant and Antimicrobial Agents

Pyridine derivatives, including “4-(Pyridin-3-yloxy)benzonitrile”, have been found to possess significant biological activities, such as anticonvulsant and antimicrobial properties. These compounds are of interest in the development of new medications that can treat various infections and convulsive disorders .

Cancer Research: Anticancer Agents

These compounds are also being researched for their potential as anticancer agents. The structural properties of pyridine derivatives make them suitable candidates for designing drugs that can target specific cancer cells without affecting healthy cells .

Diabetes Management: Antidiabetic Agents

The pyridine moiety is a common feature in many antidiabetic drugs. Research into “4-(Pyridin-3-yloxy)benzonitrile” could lead to the development of new treatments for managing diabetes by influencing insulin release or glucose metabolism .

Cardiovascular Diseases: Ion Channel Modulators

Pyridine derivatives are known to modulate ion channels, which are crucial in maintaining heart rhythm and function. These compounds can be used to develop drugs that treat various cardiovascular diseases by altering the activity of voltage-gated potassium, sodium, and calcium ion channels .

Neurological Disorders: Alzheimer’s Disease Treatment

Research has shown that pyridine derivatives can play a role in treating neurological disorders such as Alzheimer’s disease. These compounds may influence the biochemical pathways involved in the disease’s progression .

Chemical Sensing: Chemosensors

Pyridine derivatives, including “4-(Pyridin-3-yloxy)benzonitrile”, have potential applications as chemosensors due to their ability to bind with specific ions or molecules, making them useful in various analytical procedures .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Orientations Futures

While specific future directions for “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, the development of structurally diverse, potent inhibitors of LSD1, a histone demethylase, has been noted as a potential area of interest . The versatility of scaffold-hopping as a method to develop such inhibitors has been highlighted .

Propriétés

IUPAC Name |

4-pyridin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFAURQOXGQJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yloxy)benzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B1389302.png)

![2,4-Diamino-6-bromo-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B1389308.png)

![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)

![N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389320.png)

![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)

![N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1389324.png)